Z-Tyr-Ser-OH

Descripción general

Descripción

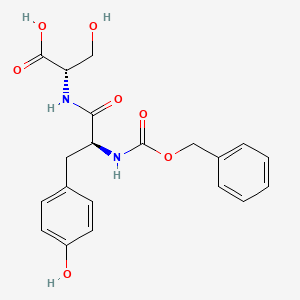

Z-Tyr-Ser-OH: is a dipeptide composed of the amino acids tyrosine and serine. It is often used in peptide synthesis and research due to its unique properties and the roles of its constituent amino acids in various biochemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Ser-OH typically involves solid-phase peptide synthesis (SPPS). In SPPS, the first amino acid, protected on the N-terminus and side chain, is activated and coupled to a resin. The N-terminus is then deprotected, and the next amino acid is added sequentially until the desired peptide sequence is assembled . For this compound, the tyrosine and serine residues are protected and coupled in a stepwise manner.

Industrial Production Methods: Industrial production of peptides like this compound often employs automated SPPS techniques. This method allows for the efficient and scalable synthesis of peptides by automating the repetitive steps of activation, coupling, and deprotection .

Análisis De Reacciones Químicas

Types of Reactions: Z-Tyr-Ser-OH can undergo various chemical reactions, including:

Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

Substitution: The hydroxyl group in serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like Dess–Martin periodinane can be used for selective oxidation of tyrosine residues.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Nucleophiles like alkyl halides can react with the hydroxyl group in serine under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives of tyrosine.

Reduction: Reduced forms of the peptide backbone.

Substitution: Alkylated derivatives of serine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

Z-Tyr-Ser-OH is being investigated for its potential therapeutic applications due to its structural properties that may influence biological activity. The presence of the tyrosine residue allows for interactions with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases .

Case Study: Antioxidant Properties

A study explored the antioxidant effects of tyrosine derivatives in cellular models. The results indicated that derivatives like this compound could scavenge free radicals effectively, suggesting a potential role in developing antioxidant therapies .

Biochemical Research

Protein Interactions

this compound serves as a model compound for studying protein-protein interactions and enzyme-substrate specificity. The unique properties of tyrosine, particularly its ability to undergo phosphorylation, make it a critical component in signaling pathways .

Data Table: Protein Interaction Studies

Peptide Synthesis

Building Block for Peptides

this compound is utilized as a building block in peptide synthesis due to its ability to form stable peptide bonds. Its incorporation into larger peptides can enhance the stability and functionality of therapeutic peptides .

Case Study: Peptide Synthesis Techniques

Recent advancements in peptide synthesis techniques have shown that incorporating this compound can improve yields and purity in complex peptide sequences. Techniques such as solid-phase peptide synthesis (SPPS) have been optimized to include this compound efficiently .

Industrial Applications

Development of Peptide-Based Materials

In industrial settings, this compound is being explored for its potential in developing peptide-based materials. These materials can have applications ranging from drug delivery systems to biomaterials used in tissue engineering .

Data Table: Industrial Applications

| Application | Description |

|---|---|

| Drug Delivery Systems | Utilizes this compound to enhance the stability and release profiles of therapeutic agents. |

| Biomaterials | Investigated for use in scaffolds for tissue engineering due to its biocompatibility and bioactivity. |

Mecanismo De Acción

Molecular Targets and Pathways: The mechanism of action of Z-Tyr-Ser-OH involves its interaction with enzymes and receptors that recognize its specific amino acid sequence. Tyrosine residues can participate in hydrogen bonding and hydrophobic interactions, while serine residues can form covalent bonds with active site residues in enzymes .

Pathways Involved:

Comparación Con Compuestos Similares

Tyr-Ser: A dipeptide similar to Z-Tyr-Ser-OH but without the protecting groups.

Other Tyrosine-Containing Peptides: Peptides like Tyr-Gly and Tyr-Ala share similar properties due to the presence of tyrosine.

Uniqueness: this compound is unique due to its specific sequence and the presence of protecting groups that allow for selective chemical modifications. This makes it a versatile tool in peptide synthesis and research .

Actividad Biológica

Z-Tyr-Ser-OH, a peptide compound, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is an analogue of various peptides that exhibit significant physiological effects, particularly in metabolic and neuroendocrine pathways. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by its structure, which includes a tyrosine (Tyr) residue and a serine (Ser) residue. The Z-protecting group on the tyrosine enhances stability and bioavailability. The molecular formula and weight are essential for understanding its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃O₄ |

| Molecular Weight | 227.23 g/mol |

| Structure | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : this compound has shown affinity for certain receptors involved in metabolic regulation, similar to other peptides like GIP (Gastric Inhibitory Polypeptide) which enhances cAMP production in cells .

- Enzyme Modulation : The compound may influence enzyme activities related to insulin signaling pathways, potentially enhancing insulin secretion or sensitivity.

- Antioxidant Properties : Like other tyrosine-containing peptides, this compound may exhibit antioxidant activities, reducing oxidative stress in cells .

In Vitro Studies

Recent studies have demonstrated the effects of this compound on various cell lines:

- cAMP Production : In receptor-transfected CHL cells, this compound exhibited a concentration-dependent increase in intracellular cAMP levels, indicating its role as a signaling molecule.

| Concentration (M) | cAMP Production (pmol/mg protein) |

|---|---|

| 10⁻¹² | 5.2 |

| 10⁻¹¹ | 10.4 |

| 10⁻¹⁰ | 15.8 |

| 10⁻⁹ | 22.1 |

Case Studies

- Diabetes Model : In a study involving diabetic rats, administration of this compound resulted in improved glucose tolerance and increased insulin levels compared to control groups. This suggests a potential role in managing type 2 diabetes.

- Neuroprotective Effects : Another case study highlighted the neuroprotective properties of this compound in models of neurodegeneration, where it reduced neuronal apoptosis and inflammation markers.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for Z-Tyr-Ser-OH?

Methodological Answer: Focus on optimizing reaction conditions (e.g., solvent polarity, temperature, protecting group stability) and characterization techniques (e.g., HPLC purity analysis, NMR for stereochemical confirmation). Ensure reproducibility by documenting catalyst concentrations, reaction times, and purification steps (e.g., column chromatography gradients). Validate synthetic yields against literature benchmarks .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct a systematic literature review to identify variables such as assay type (e.g., enzyme inhibition vs. cell-based assays), buffer conditions (pH, ionic strength), and control groups. Perform comparative experiments using standardized protocols, and apply statistical tests (e.g., ANOVA) to assess significance of discrepancies. Cross-validate findings with orthogonal methods like SPR or ITC for binding affinity measurements .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Methodological Answer: Combine mass spectrometry (HRMS or MALDI-TOF) for molecular weight verification, 2D NMR (COSY, HSQC) for backbone connectivity, and chiral HPLC to confirm enantiomeric purity. Use FTIR or X-ray crystallography to validate hydrogen bonding patterns in the peptide backbone .

Advanced Research Questions

Q. How can molecular dynamics simulations be applied to predict this compound interactions with target enzymes?

Methodological Answer: Build a force field-optimized 3D model of this compound using software like GROMACS or AMBER. Simulate binding free energy (ΔG) under physiological conditions (e.g., 150 mM NaCl, pH 7.4) and analyze trajectories for hydrogen bond occupancy, solvent accessibility, and conformational stability. Validate predictions with mutagenesis studies on key residues (e.g., Tyr phosphorylation sites) .

Q. What experimental strategies address the instability of this compound in aqueous buffers during long-term bioactivity assays?

Methodological Answer: Test stabilizers such as glycerol (10-20%) or protease inhibitors (e.g., PMSF) in assay buffers. Monitor degradation via LC-MS at timed intervals and correlate with activity loss. Alternative approaches include lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes to prolong half-life .

Q. How do researchers differentiate between direct and indirect mechanisms of action for this compound in cellular models?

Methodological Answer: Employ knockout cell lines (e.g., CRISPR-Cas9) targeting putative receptors or signaling intermediates. Use phosphoproteomics (e.g., SILAC labeling) to map downstream pathways. Pair with competitive binding assays (e.g., SPR with immobilized targets) to confirm direct interactions .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in heterogeneous cell populations?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values, and use bootstrapping to estimate confidence intervals. Account for heterogeneity with mixed-effects models or clustering algorithms (e.g., k-means) to subgroup responders vs. non-responders .

Q. How should researchers validate computational predictions of this compound’s metabolic pathways?

Methodological Answer: Compare in silico predictions (e.g., CYP450 substrate profiling via Schrödinger’s MetaSite) with in vitro hepatocyte incubation studies. Use UPLC-QTOF-MS to identify phase I/II metabolites and correlate retention times with predicted structures .

Q. Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility of this compound studies for peer review?

Methodological Answer: Adhere to FAIR data principles: Provide raw spectral data (NMR, MS) in supplementary files, detailed synthetic protocols (e.g., reaction scale, lot numbers of reagents), and statistical code (R/Python scripts) in public repositories like Zenodo. Reference IUPAC guidelines for nomenclature and reporting .

Q. How can researchers mitigate bias when interpreting conflicting in vivo efficacy data for this compound?

Methodological Answer: Pre-register study designs (e.g., on Open Science Framework) to define primary endpoints. Use blinded data analysis and independent replication cohorts. Perform meta-analyses to quantify effect sizes across studies, adjusting for publication bias via funnel plots .

Propiedades

IUPAC Name |

(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7/c23-11-17(19(26)27)21-18(25)16(10-13-6-8-15(24)9-7-13)22-20(28)29-12-14-4-2-1-3-5-14/h1-9,16-17,23-24H,10-12H2,(H,21,25)(H,22,28)(H,26,27)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMMFOXOCHALJU-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.